molecular formula C4H9N3O B13453473 1-(Azidomethoxy)propane

1-(Azidomethoxy)propane

Cat. No.: B13453473
M. Wt: 115.13 g/mol
InChI Key: AUGXIASOOURECO-UHFFFAOYSA-N
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Description

1-(Azidomethoxy)propane is an organic compound characterized by the presence of an azide group attached to a methoxypropane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Azidomethoxy)propane can be synthesized through a multi-step process involving the reaction of propanol with sodium azide. The general synthetic route involves:

    Formation of 1-chloromethoxypropane: This is achieved by reacting propanol with thionyl chloride (SOCl2) under reflux conditions to form 1-chloromethoxypropane.

    Substitution Reaction: The 1-chloromethoxypropane is then reacted with sodium azide (NaN3) in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to yield this compound.

Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, industrial-scale production methods are less common. the principles remain similar, involving large-scale reactions with appropriate safety measures due to the potentially hazardous nature of azides.

Chemical Reactions Analysis

Types of Reactions: 1-(Azidomethoxy)propane undergoes several types of chemical reactions, including:

    Substitution Reactions: The azide group can be substituted with other nucleophiles under suitable conditions.

    Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions:

    Substitution: Sodium azide (NaN3) in DMF.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Cycloaddition: Copper(I) catalysts in the presence of alkynes.

Major Products:

    Substitution: Various substituted methoxypropanes.

    Reduction: 1-(Aminomethoxy)propane.

    Cycloaddition: 1,2,3-Triazoles.

Scientific Research Applications

1-(Azidomethoxy)propane has several applications in scientific research:

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules.

    Materials Science: The compound is used in the development of novel materials with specific properties, such as polymers and coatings.

    Medicinal Chemistry: It is explored for its potential in drug discovery and development, particularly in the synthesis of bioactive molecules.

    Bioconjugation: The azide group allows for bioorthogonal reactions, making it useful in labeling and tracking biomolecules in biological systems.

Mechanism of Action

The mechanism of action of 1-(Azidomethoxy)propane largely depends on the specific reactions it undergoes. For instance:

    Cycloaddition Reactions: The azide group participates in 1,3-dipolar cycloaddition reactions, forming stable triazole rings. This reaction is facilitated by the presence of copper(I) catalysts, which activate the azide and alkyne groups for cycloaddition.

    Reduction Reactions: The azide group is reduced to an amine through the transfer of electrons from the reducing agent, resulting in the formation of 1-(Aminomethoxy)propane.

Comparison with Similar Compounds

1-(Azidomethoxy)propane can be compared with other azidoalkanes and methoxyalkanes:

    Similar Compounds:

Uniqueness: this compound is unique due to the presence of both azide and methoxy groups, which confer distinct reactivity patterns and make it a valuable intermediate in organic synthesis and materials science.

Properties

Molecular Formula

C4H9N3O

Molecular Weight

115.13 g/mol

IUPAC Name

1-(azidomethoxy)propane

InChI

InChI=1S/C4H9N3O/c1-2-3-8-4-6-7-5/h2-4H2,1H3

InChI Key

AUGXIASOOURECO-UHFFFAOYSA-N

Canonical SMILES

CCCOCN=[N+]=[N-]

Origin of Product

United States

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